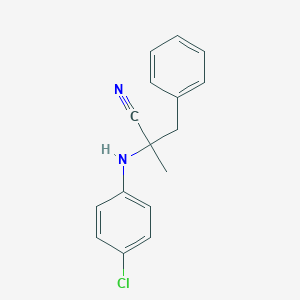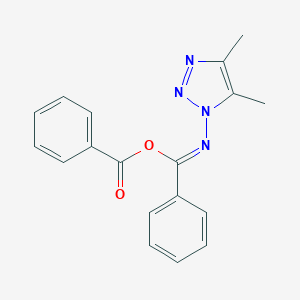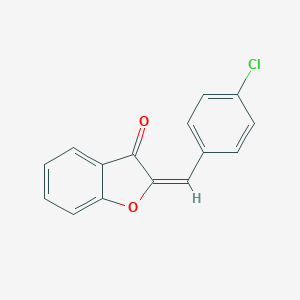
2,4,6-Octatrienal, (E,E,E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Octatrienal, (E,E,E)- is a naturally occurring organic compound that belongs to the family of aldehydes. It is commonly found in various fruits and vegetables such as tomatoes, oranges, and carrots. This compound has been studied extensively due to its potential health benefits and uses in scientific research.
Mecanismo De Acción
The mechanism of action of 2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)- is not fully understood. However, it is believed to exert its effects through the regulation of various cellular pathways, including the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)- has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit antioxidant properties, which may help to protect against oxidative damage and inflammation. Additionally, it has been shown to have potential anti-cancer properties and has been studied for its potential role in the prevention of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)- in lab experiments is its natural occurrence in various fruits and vegetables, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential variability in concentration and purity, which may affect the reproducibility of results.
Direcciones Futuras
There are several future directions for research on 2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)-. One potential direction is the investigation of its potential therapeutic applications in the treatment of various diseases, including cancer and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on cellular pathways. Finally, more studies are needed to determine the optimal concentration and purity of this compound for use in scientific research.
Métodos De Síntesis
2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)- can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The most common method of synthesis involves the reaction of acrolein with acetaldehyde in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)- has been extensively studied for its potential applications in scientific research. It has been found to exhibit antioxidant properties and has been shown to have potential anti-cancer properties. Additionally, it has been studied for its potential role in the prevention of cardiovascular diseases.
Propiedades
Número CAS |
17609-31-3 |
|---|---|
Fórmula molecular |
C11H18Si |
Peso molecular |
122.16 g/mol |
Nombre IUPAC |
octa-2,4,6-trienal |
InChI |
InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3 |
Clave InChI |
ZUZGMJKUENNLQL-UHFFFAOYSA-N |
SMILES |
CC=CC=CC=CC=O |
SMILES canónico |
CC=CC=CC=CC=O |
Sinónimos |
2,4,6-Octatrienal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



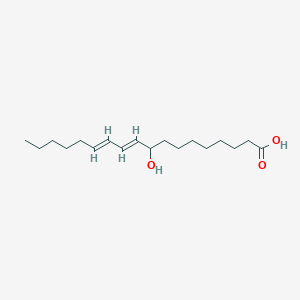
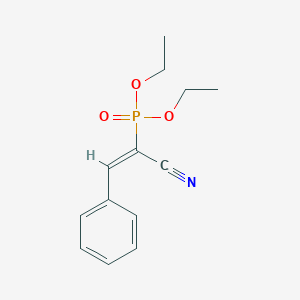


![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
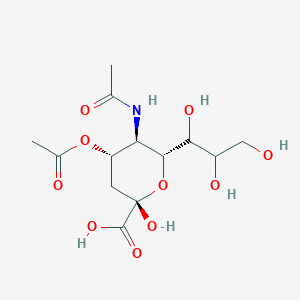
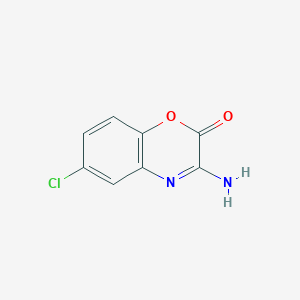
![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)

![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)
![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)
